molecular formula C15H20N2O2 B3833554 2-(acetylamino)-N-cyclohexylbenzamide

2-(acetylamino)-N-cyclohexylbenzamide

Cat. No. B3833554
M. Wt: 260.33 g/mol
InChI Key: BHQPXOIJFFWOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N-cyclohexylbenzamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. ACBC is a derivative of cyclohexylbenzamide and has been shown to have various biological and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(acetylamino)-N-cyclohexylbenzamide is not fully understood. However, it has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity. 2-(acetylamino)-N-cyclohexylbenzamide has been shown to enhance the activity of the GABA receptor, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-(acetylamino)-N-cyclohexylbenzamide has various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 2-(acetylamino)-N-cyclohexylbenzamide has also been shown to have anxiolytic effects, which could be useful in the treatment of anxiety disorders. Additionally, 2-(acetylamino)-N-cyclohexylbenzamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-(acetylamino)-N-cyclohexylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have various biological and physiological effects. However, there are also limitations to using 2-(acetylamino)-N-cyclohexylbenzamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 2-(acetylamino)-N-cyclohexylbenzamide has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are several future directions for research on 2-(acetylamino)-N-cyclohexylbenzamide. One direction is to further investigate the mechanism of action of 2-(acetylamino)-N-cyclohexylbenzamide. Understanding how 2-(acetylamino)-N-cyclohexylbenzamide interacts with the GABA receptor could lead to the development of more effective treatments for neurological disorders. Another direction is to investigate the safety and efficacy of 2-(acetylamino)-N-cyclohexylbenzamide in humans. Clinical trials could provide valuable information on the potential uses of 2-(acetylamino)-N-cyclohexylbenzamide in medicine and pharmacology. Finally, further research could be done to explore the potential applications of 2-(acetylamino)-N-cyclohexylbenzamide in the treatment of other diseases, such as cancer and autoimmune disorders.

Scientific Research Applications

2-(acetylamino)-N-cyclohexylbenzamide has been used in various scientific research studies due to its potential applications in medicine and pharmacology. 2-(acetylamino)-N-cyclohexylbenzamide has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. 2-(acetylamino)-N-cyclohexylbenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-acetamido-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQPXOIJFFWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(acetylamino)-N-cyclohexylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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